![molecular formula C19H16N4O B5513799 2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)

2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

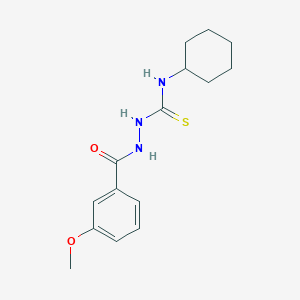

Benzodiazepines are a class of compounds known for their heterocyclic structure containing a fusion of a benzene ring and a diazepine ring. These compounds have been extensively studied due to their diverse pharmacological properties and applications in medicinal chemistry. The compound falls into this category, featuring specific substituents that may influence its synthesis, structure, and properties.

Synthesis Analysis

Benzodiazepines are synthesized through various methods, including the condensation of amino acids with 2-aminobenzophenones or by cycloaddition reactions. For example, the synthesis of certain benzodiazepin-2-one derivatives through chiral Lewis base-catalyzed hydrosilylation shows the potential for creating enantioselective compounds with high yields and selectivity (Chen et al., 2011).

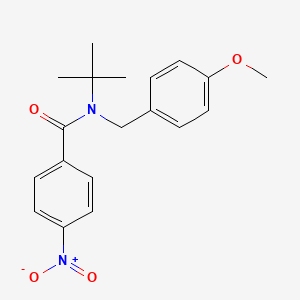

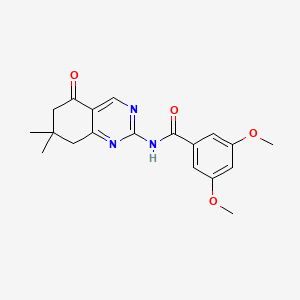

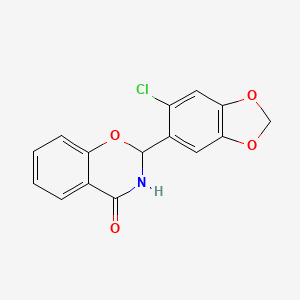

Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by the presence of a seven-membered diazepine ring fused to a benzene ring. The substitution pattern on the rings, especially the presence of dimethylamino groups and nitrile functions, significantly affects the conformation and electronic distribution within the molecule. Studies on the crystal structures of benzodiazepine derivatives provide insights into the conformational preferences and the impact of substituents on the molecular geometry (Kravtsov et al., 2012).

Chemical Reactions and Properties

Benzodiazepines undergo various chemical reactions, including hydrolysis, amidation, and methylation, depending on the functional groups present in the structure. The reactivity can be influenced by the electron-donating or withdrawing nature of the substituents. For instance, the synthesis and modification of benzothiazepine derivatives demonstrate the potential for chemical transformations leading to new compounds with different properties (Matsuo et al., 1995).

Scientific Research Applications

Benzodiazepine Research Applications

Neuropharmacological Studies

Benzodiazepines are widely used in neuropharmacological research to study the GABA(A) receptor's function and its role in anxiety, sleep disorders, and epilepsy. They serve as tools to understand the mechanisms of synaptic inhibition, neuronal excitability, and neurotransmitter release.

Molecular Imaging and Radiotracer Development

Compounds like 11C-DASB ((Jian-Qiang Lu et al., 2004)) and 11C-MADAM ((J. Lundberg et al., 2005)) are used in PET imaging to explore the serotonin system, aiding in the research of psychiatric and neurodegenerative disorders.

Neurotoxicity and Neuroprotection Studies

Researchers utilize benzodiazepine analogs to investigate their neuroprotective or neurotoxic effects in models of neurological diseases. Studies aim to understand how modulation of the benzodiazepine site on GABA(A) receptors can influence neurodegeneration or provide neuroprotection.

Psychopharmacology and Behavioral Studies

Benzodiazepines and their analogs are used in psychopharmacological research to study their effects on behavior, cognition, and mood. This research helps in understanding the biological basis of anxiety disorders and developing new therapeutic approaches.

Sedation and Anesthesia Research

New benzodiazepine derivatives, such as MR04A3, are explored for their sedative properties in clinical settings ((J. R. Sneyd et al., 2012)). Research focuses on finding compounds with favorable safety profiles and minimal side effects for use in anesthesia and sedation.

properties

IUPAC Name |

2-[[(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)amino]oxymethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-13-19(14(2)22-18-10-6-5-9-17(18)21-13)23-24-12-16-8-4-3-7-15(16)11-20/h3-10H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZAGXSHIWJTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=CC=C3C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)

![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)

![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)